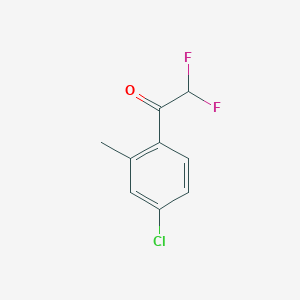

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

CAS No.:

Cat. No.: VC13549840

Molecular Formula: C9H7ClF2O

Molecular Weight: 204.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClF2O |

|---|---|

| Molecular Weight | 204.60 g/mol |

| IUPAC Name | 1-(4-chloro-2-methylphenyl)-2,2-difluoroethanone |

| Standard InChI | InChI=1S/C9H7ClF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 |

| Standard InChI Key | AGOKQMUZOBDUMB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)C(=O)C(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)C(F)F |

Introduction

1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound characterized by its unique molecular structure and reactivity. It is a derivative of ethanone, featuring a phenyl ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carbonyl group. This compound also contains a difluoroethanone moiety, which contributes to its chemical behavior.

Synthesis of 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone

The synthesis of this compound involves precise control over reaction conditions to optimize yield and minimize by-products. General steps include:

-

Starting Materials: A precursor containing the phenyl ring with appropriate substitutions (e.g., chloro and methyl groups).

-

Reaction Conditions:

-

Controlled temperature and pressure.

-

Use of fluorinating agents for introducing difluoro groups.

-

-

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy.

-

These techniques confirm the purity and structural integrity of the synthesized compound.

Reactivity and Mechanisms

As a ketone, 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone participates in various chemical reactions:

-

Nucleophilic Addition: The carbonyl group is reactive toward nucleophiles due to its electrophilic nature.

-

Halogen Influence: The chlorine and fluorine atoms modulate the electron density on the phenyl ring and carbonyl carbon, affecting reaction kinetics.

Kinetic Studies:

Kinetic data reveal insights into activation energies and reaction rates, which are crucial for understanding its behavior in diverse environments.

Applications

This compound has several scientific and industrial applications:

-

Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.

-

Research: Studied for its reactivity and potential applications in materials science or pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume